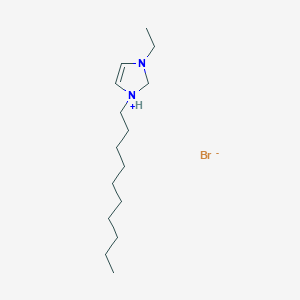
1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide is a quaternary ammonium compound belonging to the imidazolium family. This compound is characterized by its unique structure, which includes a decyl chain and an ethyl group attached to the imidazolium ring. It is known for its applications in various fields, including chemistry, biology, and industry, due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the alkylation of imidazole derivatives. One common method includes the reaction of 1-ethylimidazole with decyl bromide under reflux conditions in an aprotic solvent such as acetonitrile. The reaction is usually carried out in the presence of a base like potassium carbonate to neutralize the generated hydrogen bromide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common.
Complex Formation: The compound can form complexes with metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium chloride or potassium iodide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products:
Nucleophilic Substitution: Corresponding halide or hydroxide derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of the imidazolium ring.
Complex Formation: Metal-imidazolium complexes.
Scientific Research Applications
1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as an ionic liquid in green chemistry.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of surfactants, lubricants, and anti-static agents.
Mechanism of Action
The mechanism of action of 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with biological membranes and proteins. The decyl chain allows for insertion into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The imidazolium ring can interact with protein active sites, inhibiting enzyme function and microbial growth.
Comparison with Similar Compounds
- 1-Decyl-3-methylimidazolium bromide
- 1-Decyl-3-ethylimidazolium chloride
- 1-Decyl-3-ethylimidazolium iodide
Comparison: 1-Decyl-3-ethyl-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to its specific combination of a decyl chain and an ethyl group, which imparts distinct physicochemical properties. Compared to its analogs, it may exhibit different solubility, thermal stability, and biological activity, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
581101-93-1 |
|---|---|
Molecular Formula |
C15H31BrN2 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
1-decyl-3-ethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C15H30N2.BrH/c1-3-5-6-7-8-9-10-11-12-17-14-13-16(4-2)15-17;/h13-14H,3-12,15H2,1-2H3;1H |
InChI Key |
XVXNKBMBGSTJPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC[NH+]1CN(C=C1)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















